molecular formula C17H23N3O3S B2424167 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1396884-31-3

1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B2424167
CAS No.: 1396884-31-3
M. Wt: 349.45
InChI Key: BFDQVGUUPHXLSV-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine core, a common scaffold in pharmaceuticals, which is functionalized with a 1H-pyrazol-1-ylmethyl group and a 2-ethoxybenzenesulfonyl moiety. The structural combination of these pharmacophores makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Researchers utilize this compound primarily as a key building block in the development of potential therapeutic agents. Its mechanism of action is highly dependent on the final synthesized compound and the specific biological target under investigation, such as enzyme inhibition or receptor modulation. Available in high purity grades, this compound is supplied with comprehensive analytical data, including NMR and LC-MS, to ensure consistency and reliability in research applications. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(2-ethoxyphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-2-23-16-6-3-4-7-17(16)24(21,22)20-12-8-15(9-13-20)14-19-11-5-10-18-19/h3-7,10-11,15H,2,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDQVGUUPHXLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazolylmethyl and ethoxyphenylsulfonyl groups. Common reagents used in these reactions include pyrazole, ethoxybenzene, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyrazole or piperidine rings.

Scientific Research Applications

1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • 4-((1H-pyrazol-1-yl)methyl)-1-((2-methoxyphenyl)sulfonyl)piperidine
  • 4-((1H-pyrazol-1-yl)methyl)-1-((2-chlorophenyl)sulfonyl)piperidine

Uniqueness

What sets 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and an ethoxybenzenesulfonyl group. The molecular formula is C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 320.4 g/mol.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a variety of biological activities, including:

  • Antibacterial Activity : Many piperidine derivatives demonstrate significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various biological processes .
  • Anticancer Properties : Some studies suggest that related compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Interaction : The sulfonyl group may interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
  • Receptor Modulation : The piperidine structure allows for interaction with neurotransmitter receptors, influencing signaling pathways .
  • Cellular Effects : The compound may alter cellular processes such as proliferation and apoptosis, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

  • Antibacterial Screening :
    • A series of synthesized compounds were tested against multiple bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective concentrations .
  • Enzyme Inhibition Studies :
    • Compounds similar to the target molecule showed strong inhibitory activity against AChE, with some exhibiting IC50 values as low as 0.63 µM. These findings highlight the potential for developing therapeutic agents targeting neurodegenerative diseases .
  • Anticancer Activity :
    • In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines, suggesting their utility in cancer treatment protocols .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectIC50 Value (µM)
AntibacterialSalmonella typhiModerate12.5
AntibacterialBacillus subtilisStrong8.0
Enzyme InhibitionAcetylcholinesterase (AChE)Strong Inhibition0.63
Enzyme InhibitionUreaseModerate15.0
Anticancer ActivityVarious Cancer Cell LinesInduces ApoptosisN/A

Q & A

Q. What are the recommended synthetic routes for 1-(2-ethoxybenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine, and how can reaction efficiency be optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core and subsequent functionalization with pyrazole derivatives. Key steps include:
  • Sulfonylation: Reacting 2-ethoxybenzenesulfonyl chloride with 4-(aminomethyl)piperidine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Pyrazole Coupling: Use of nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the 1H-pyrazole moiety. Optimize yields by controlling temperature (60–80°C) and using catalysts like Pd(OAc)₂ with ligands such as XPhos .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer:
  • X-ray Crystallography: Resolve the 3D structure using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K temperature) to confirm stereochemistry and bond lengths .
  • Spectroscopy: Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for functional group identification, and HRMS (ESI+) for molecular ion validation. FT-IR can confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and pyrazole (C=N at ~1500 cm⁻¹) groups .
  • Purity Analysis: Use HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) to achieve baseline separation of impurities .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer:
  • Reaction Path Search: Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and optimize synthetic routes .
  • Stability Profiling: Use molecular dynamics simulations (AMBER or GROMACS) to assess hydrolytic degradation in aqueous buffers. Parameters like LogP (predicted via ChemAxon) indicate solubility challenges in polar solvents .

Q. What strategies resolve contradictions in biological activity data observed across different assay systems?

  • Methodological Answer:
  • Assay Standardization: Replicate studies using uniform cell lines (e.g., HEK293 for receptor-binding assays) and control for variables like DMSO concentration (<0.1%) .
  • Metabolite Screening: Use LC-MS/MS to identify off-target metabolites that may interfere with activity. Compare results from in vitro (microsomal stability assays) and in vivo (rodent pharmacokinetics) models .
  • Data Harmonization: Apply multivariate analysis (PCA or PLS-DA) to isolate confounding factors such as pH sensitivity or redox cycling artifacts .

Q. How can researchers design experiments to probe the compound’s selectivity for target vs. off-target receptors?

  • Methodological Answer:
  • Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged) in displacement studies with membrane preparations from transfected cells. Calculate Ki values via Cheng-Prusoff equation .
  • Cryo-EM/SPR: Employ cryogenic electron microscopy to visualize ligand-receptor interactions or surface plasmon resonance (Biacore) to quantify binding kinetics (ka/kd) .
  • Off-Target Panels: Screen against kinase/GPCR panels (Eurofins or DiscoverX) to identify cross-reactivity. Use IC₅₀ shift assays to confirm specificity under physiological ATP concentrations .

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